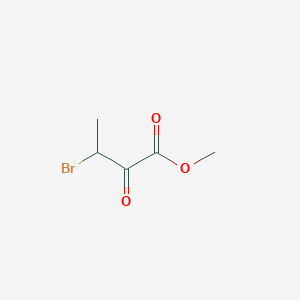
Methyl 3-bromo-2-oxobutanoate
概要
説明
Synthesis Analysis
Methyl 3-bromo-2-oxobutanoate can be synthesized through several methods, including the nucleophilic addition reactions. For instance, the synthesis of related compounds, like 2,3-diaminobutanoic acids, involves the nucleophilic addition of methylmagnesium bromide to protected nitrones derived from amino acids such as L-serine (Merino et al., 1997). Another approach for synthesizing chiral intermediates similar to methyl 3-bromo-2-oxobutanoate involves selective methylation and protection steps, followed by acylation and reduction processes (Zhang Xingxian, 2012).
Molecular Structure Analysis
The molecular structure of methyl 3-bromo-2-oxobutanoate and related compounds has been extensively studied using spectroscopic techniques. For instance, FT-IR, NMR, and X-ray diffraction studies have been utilized to confirm the structure of various organic molecules, highlighting the importance of these techniques in understanding the molecular configuration and bonding arrangements of organic intermediates (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Methyl 3-bromo-2-oxobutanoate undergoes a range of chemical reactions, including nucleophilic substitutions, eliminations, and additions, due to its functional groups. The presence of the bromo and keto groups allows for versatile reactivity patterns, enabling the synthesis of various organic compounds. The reactivity of similar compounds has been demonstrated in the transformation of methyl 2-benzoylamino-2-oxobutanoate into different heterocyclic and aromatic compounds, showcasing the compound's utility in organic synthesis (B. Stanovnik et al., 2003).
Physical Properties Analysis
The physical properties of methyl 3-bromo-2-oxobutanoate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are critical for determining the conditions under which the compound can be used in various chemical reactions and processes. Although specific data on methyl 3-bromo-2-oxobutanoate were not found, studies on related compounds provide valuable insights into how molecular structure affects physical properties.
Chemical Properties Analysis
The chemical properties of methyl 3-bromo-2-oxobutanoate, including its reactivity with nucleophiles and electrophiles, are pivotal for its application in organic synthesis. The compound's ability to participate in condensation reactions, cycloadditions, and other synthetic transformations makes it a valuable intermediate in the synthesis of complex organic molecules. Research on related compounds emphasizes the importance of understanding the electronic and steric factors that influence the chemical behavior of such intermediates (P. Kaye & R. Robinson, 1998).
科学的研究の応用
Synthesis of Pyrazolones : Methyl 2-benzoylamino-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones, which have potential applications in pharmaceuticals (Urška Bratušek et al., 1998).
Inducer of Apoptosis : Methional, derived from 4-methylthio-2-oxobutanoic acid (a similar compound), is a potent inducer of apoptosis in BAF3 lymphoid cells. Malondialdehyde plays a role in its apoptosis-inducing activity (G. Quash et al., 1995).
Thioacetalization Reagent : Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate is used as a nonthiolic, odorless, and practical thioacetalization reagent for converting various carbonyl compounds into dithioacetals (Sun Ran et al., 2005).
Asymmetric Hydrogenation : Catalytic binap-ruthenium(II) complexes enable highly diastereoselective hydrogenation of 2-benzamidomethyl-3-oxobutanoate, yielding methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate with potential pharmaceutical applications (K. Mashima et al., 1991).
Formation of Various Compounds : Ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate, methyl cyanoacetate, and malononitrile to produce several different compounds (Tetsuzo Kato et al., 1978).
Synthesis of Oxazolo[4,5-c]quinoline : Methyl 2-benzoylamino-2-oxobutanoate can be transformed into a variety of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives by aromatic amines (B. Stanovnik et al., 2003).
Ethylene Biosynthesis : 4-methylthio-2-oxobutanoate, a potential intermediate in ethylene biosynthesis, has been identified in culture fluids of bacteria and fungi, suggesting its role in the biosynthesis of ethylene from methionine (D. Billington et al., 1979).
Enantioselective Domino Reaction : The enantioselective domino reaction of 4-bromo-3-oxobutanoates with isatin-derived ketimines enables high yields and excellent enantioselectivity in constructing 3-amino-2-oxindoles (Xi-Bo Wang et al., 2014).
Safety And Hazards
Methyl 3-bromo-2-oxobutanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
特性
IUPAC Name |
methyl 3-bromo-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDCQMJFDPQCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457933 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-oxobutanoate | |
CAS RN |
34329-73-2 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-2-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

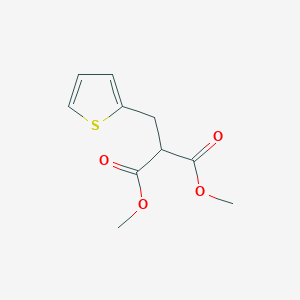
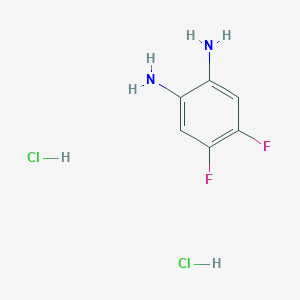

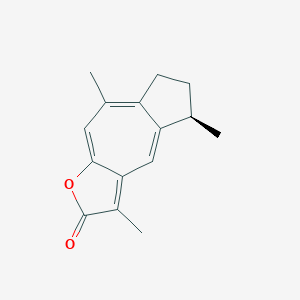
![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)

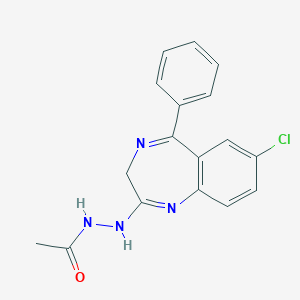
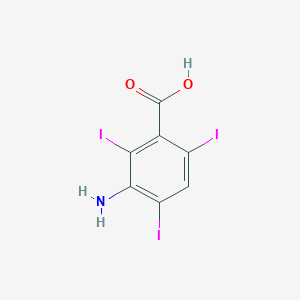
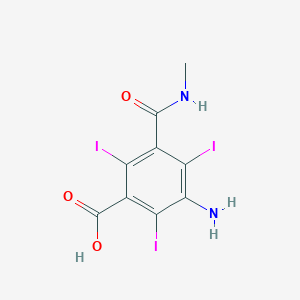
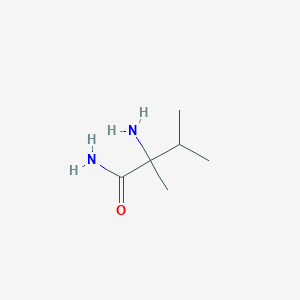


![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
